Chlorhydrate de tacrine monohydraté

Vue d'ensemble

Description

Il améliore la fonction cholinergique en augmentant la concentration d'acétylcholine au niveau des synapses cholinergiques par inhibition réversible de son hydrolyse par l'acétylcholinestérase . Ce composé a été utilisé pour contrer les effets des relaxants musculaires, comme stimulant respiratoire et dans le traitement d'autres troubles du système nerveux central .

Applications De Recherche Scientifique

Tacrine hydrochloride hydrate has a wide range of scientific research applications:

Chemistry: It is used as a cholinesterase inhibitor in various chemical studies.

Biology: It is used to study the effects of cholinesterase inhibition on biological systems.

Medicine: It has been used in the treatment of Alzheimer’s disease and other central nervous system disorders.

Industry: It is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition . By inhibiting this enzyme, Tacrine increases the concentration of acetylcholine in the brain, which is beneficial for patients with Alzheimer’s disease .

Mode of Action

Tacrine is a reversible cholinesterase inhibitor . It binds to acetylcholinesterase and inactivates it, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, Tacrine increases the concentration of acetylcholine at synapses, enhancing the transmission of signals in the cholinergic pathway . This is particularly important in Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .

Pharmacokinetics

Tacrine is rapidly and well absorbed with peak plasma concentrations achieved within 0.5 to 3 hours after oral administration . It has a wide tissue distribution and is extensively metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme . The elimination half-life of Tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . Its bioavailability is low following oral intake due to extensive first-pass metabolism .

Result of Action

The primary molecular effect of Tacrine is the inhibition of acetylcholinesterase , leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic function, which can improve cognitive function in patients with Alzheimer’s disease .

Action Environment

The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. For example, coadministration of cimetidine, a drug used to treat peptic ulcers, can lead to an elevation of plasma Tacrine concentrations . Additionally, the efficacy and safety of Tacrine can be influenced by the patient’s liver function, as Tacrine is extensively metabolized in the liver .

Analyse Biochimique

Biochemical Properties

Tacrine Hydrochloride Monohydrate is a parasympathomimetic, a reversible cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Cellular Effects

Tacrine Hydrochloride Monohydrate exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by enhancing cholinergic function, which is crucial for memory and cognition .

Molecular Mechanism

The molecular mechanism of action of Tacrine Hydrochloride Monohydrate involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing the levels of acetylcholine in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively short half-life, necessitating multiple daily doses .

Dosage Effects in Animal Models

In animal models, the effects of Tacrine Hydrochloride Monohydrate vary with dosage. High doses can lead to adverse effects such as hepatotoxicity, while lower doses are generally well-tolerated .

Metabolic Pathways

The major form of metabolism of Tacrine Hydrochloride Monohydrate is in the liver via hydroxylation of the benzylic carbon by Cytochrome P450 1A2. This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .

Transport and Distribution

It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with acetylcholinesterase at the synaptic cleft in neurons .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de tacrine hydraté peut être synthétisé par différentes méthodes. Une approche durable implique l'utilisation de solvants eutectiques profonds (DES) en conditions aérobies, permettant d'atteindre un rendement de 98% . Cette méthode remplace les composés organiques volatils par des solvants plus écologiques, ce qui en fait une alternative plus verte. Le protocole optimisé est facilement scalable à 3 grammes de substrat sans perte de rendement et s'étend avec succès aux dérivés de la tacrine avec une hépatotoxicité réduite .

Méthodes de production industrielle : En milieu industriel, le chlorhydrate de tacrine hydraté est produit en dissolvant une quantité pesée avec précision de chlorhydrate de tacrine dans une phase mobile et en la diluant quantitativement avec la phase mobile pour obtenir une solution de concentration connue .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de tacrine hydraté subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions varient en fonction de la réaction et du produit souhaités.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tacrine, qui peuvent avoir des propriétés pharmacologiques différentes et une hépatotoxicité réduite .

4. Applications de la recherche scientifique

Le chlorhydrate de tacrine hydraté a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme inhibiteur de la cholinestérase dans diverses études chimiques.

Biologie : Il est utilisé pour étudier les effets de l'inhibition de la cholinestérase sur les systèmes biologiques.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

5. Mécanisme d'action

Le chlorhydrate de tacrine hydraté exerce ses effets en améliorant la fonction cholinergique. Ceci est réalisé en augmentant la concentration d'acétylcholine au niveau des synapses cholinergiques par inhibition réversible de son hydrolyse par l'acétylcholinestérase . Les cibles moléculaires comprennent les cholinestérases, et les voies impliquées sont liées à la transmission cholinergique .

Composés similaires :

Donépézil : Un autre inhibiteur de la cholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine : Un inhibiteur de la cholinestérase avec un mécanisme d'action similaire.

Galantamine : Un autre composé utilisé pour améliorer la fonction cholinergique.

Unicité : Le chlorhydrate de tacrine hydraté est unique en raison de sa structure spécifique et de sa capacité à former divers dérivés avec une hépatotoxicité réduite . Son utilisation de solvants eutectiques profonds dans la synthèse met également en évidence son potentiel pour des méthodes de production plus vertes .

Comparaison Avec Des Composés Similaires

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

Galantamine: Another compound used to enhance cholinergic function.

Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .

Activité Biologique

Tacrine hydrochloride monohydrate, chemically known as 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate, is a reversible acetylcholinesterase (AChE) inhibitor that was the first drug approved for the treatment of Alzheimer's disease (AD). Its primary mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (ACh), thereby improving cognitive function in patients with dementia. This article explores the biological activity of tacrine hydrochloride through detailed research findings, case studies, and data tables.

Tacrine acts primarily as a cholinesterase inhibitor , which increases the levels of ACh in the synaptic cleft. The compound has a multifaceted mechanism of action that includes:

- Inhibition of AChE : Tacrine selectively inhibits AChE, leading to increased ACh levels in the brain. It also exhibits some selectivity for butyrylcholinesterase (BChE) over AChE, enhancing its therapeutic profile in AD treatment .

- Modulation of Neurotransmitter Systems : In addition to its cholinergic effects, tacrine influences other neurotransmitter systems including serotonin and norepinephrine, which may contribute to its cognitive-enhancing properties .

- Interaction with Receptors : Tacrine modulates muscarinic and nicotinic receptors, affecting various central nervous system (CNS) pathways .

Pharmacokinetics

Tacrine is rapidly absorbed with a bioavailability ranging from 10% to 30%. Its pharmacokinetic profile includes:

- Half-life : Approximately 3-6 hours after oral administration.

- Volume of Distribution : Estimated at 182 liters, indicating extensive tissue distribution.

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to potential drug-drug interactions .

Clinical Efficacy

A pivotal study conducted over 30 weeks assessed high-dose tacrine in patients with probable AD. Key findings include:

- Study Design : A randomized, double-blind, placebo-controlled trial involving 663 participants across 33 centers.

- Dosage Groups : Participants received varying doses (40 mg to 160 mg daily).

- Outcomes : Statistically significant improvements were observed in cognitive tests (CIBI and ADAS-Cog) for those receiving higher doses compared to placebo. Notably, 42% of evaluable patients on 160 mg/day showed improvement in cognitive function .

Side Effects

Despite its efficacy, tacrine is associated with several side effects:

- Liver Toxicity : Elevated liver enzymes were noted in a significant percentage of patients, leading to its withdrawal from the market due to hepatotoxicity concerns .

- Gastrointestinal Issues : Common side effects included nausea and diarrhea .

Case Studies

A clinical experience report involving eight AD patients highlighted both benefits and challenges associated with tacrine therapy:

- Cognitive Improvement : Five patients demonstrated improved intellectual function.

- Adverse Effects : Liver function tests indicated abnormalities in one patient; however, these were reversible upon discontinuation of the drug .

Comparative Analysis of Tacrine Derivatives

Recent research has focused on developing tacrine derivatives with enhanced efficacy and reduced side effects. The following table summarizes findings from various studies on tacrine analogs:

| Compound Name | AChE Inhibition IC50 (nM) | BChE Inhibition IC50 (nM) | Notes |

|---|---|---|---|

| Tacrine | 0.008 | 0.002 | Original compound |

| Derivative A | 0.005 | 0.001 | Improved potency |

| Derivative B | 0.010 | 0.004 | Reduced hepatotoxicity |

| Hybrid C | 0.009 | 0.003 | Enhanced BBB penetration |

Propriétés

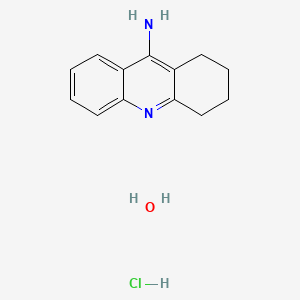

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221711 | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

206658-92-6, 7149-50-0 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.